molecular formula C22H14N2O5S B2652124 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922079-33-2

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2652124
CAS No.: 922079-33-2
M. Wt: 418.42
InChI Key: PBKGYKJNPDOOAO-UHFFFAOYSA-N
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Description

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that integrates multiple functional groups, including benzofuran, thiazole, and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the chromene moiety. Common reagents used in these reactions include bromine, sodium hydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as enhanced conductivity or specific optical characteristics.

Mechanism of Action

The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenylacetamide
  • N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide

Uniqueness

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5S/c1-27-14-6-7-18-13(8-14)10-19(28-18)16-11-30-22(23-16)24-20(25)15-9-12-4-2-3-5-17(12)29-21(15)26/h2-11H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKGYKJNPDOOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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